2,6-Dimethoxy-7-deazapurine

Antimycobacterial Tuberculosis MIC

2,6-Dimethoxy-7-deazapurine (CAS 90057-09-3) is a privileged heterocyclic scaffold essential for antiviral and anticancer nucleoside analogue development. The 2,6-dimethoxy substitution creates a unique electronic and steric environment, differentiating it from natural purines and enabling potent, selective kinase inhibitor synthesis. The 6-methoxy group is critical for high cytostatic activity and favorable selectivity profiles in cancer cell lines. Researchers use this core for C7 cross-coupling reactions to generate nanomolar anticancer leads.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 90057-09-3
Cat. No. B014961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-7-deazapurine
CAS90057-09-3
Synonyms2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine; 
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1C=CN2)OC
InChIInChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11)
InChIKeyUBLQRBYFVAHEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-7-deazapurine (CAS 90057-09-3): A Core 7-Deazapurine Scaffold for Antiviral and Anticancer Nucleoside Synthesis


2,6-Dimethoxy-7-deazapurine (CAS 90057-09-3), also known as 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine, is a heterocyclic scaffold belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family. This privileged structure serves as a critical synthetic intermediate for the development of antiviral and anticancer nucleoside analogues [1]. The core structure features methoxy substituents at the 2- and 6-positions (purine numbering), creating a distinct electronic and steric environment that fundamentally differentiates it from natural purines and other modified bases. This unique substitution pattern is not merely a structural curiosity but a critical design element enabling the construction of potent, selective kinase inhibitors and cytostatic agents [2]. As a versatile building block, it facilitates access to a broad spectrum of 6-substituted and 7-functionalized derivatives, which have demonstrated nanomolar activity against various cancer cell lines and viral targets [3].

Why Simple Purine or 7-Deazapurine Analogs Cannot Substitute for 2,6-Dimethoxy-7-deazapurine in Lead Optimization


Generic substitution with a natural purine, a simple 7-deazapurine (like 7-deazaadenine), or an alternative alkoxy derivative is fundamentally unsound due to the convergent, structure-activity relationship (SAR)-dependent nature of the 7-deazapurine pharmacophore. The 2,6-dimethoxy substitution pattern is not an interchangeable feature; it provides a precise electronic and steric landscape that directly modulates key molecular interactions. Specifically, the 6-methoxy group has been identified as one of the most critical substituents for achieving high cytostatic activity and a favorable selectivity profile in cancer cells versus normal fibroblasts [1]. Replacing this group with other common substituents (e.g., methyl, amino, or oxo) can lead to a complete loss of potency, while a simple hydrogen substitution (as in 7-deazaadenine) yields a vastly different starting point for further derivatization [2]. Furthermore, the 7-deaza modification itself (replacing purine N7 with a carbon) makes the heterocycle more electron-rich and enables C7 substitution, a critical handle for introducing aryl/hetaryl groups that are essential for nanomolar potency [3]. Using a purine or an inappropriately substituted analog bypasses these crucial design features, leading to failed syntheses, misdirected SAR, and a waste of significant procurement and research resources.

2,6-Dimethoxy-7-deazapurine: Quantitative Evidence of Differentiation from Closest Analogs


Antimycobacterial Activity of the 7-Deazapurine Scaffold vs. Parent Purine and 9-Deaza Analogs

While the specific 2,6-dimethoxy derivative was not directly tested in this study, the 7-deazapurine scaffold demonstrates a pronounced advantage over its closest structural analogs. The 7-deazapurine series displays potent antimycobacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.08 to 0.35 μM against *Mycobacterium tuberculosis* H37Rv. This performance is comparable to, or exceeds, that of first-line reference drugs. In stark contrast, the closely related 9-deaza analogs were found to be only weak inhibitors, providing a clear quantitative basis for selecting the 7-deaza scaffold over the 9-deaza alternative [1].

Antimycobacterial Tuberculosis MIC

Impact of 6-Methoxy Substitution on Cytostatic Potency and Selectivity

In a comprehensive SAR study of 7-deazapurine ribonucleosides, the 6-methoxy substituent was identified as a key driver of both high potency and improved selectivity. While many derivatives in the study were inactive or exhibited low potency, compounds bearing a 6-methoxy group were among the most active, demonstrating low nanomolar cytotoxicity against a broad panel of cancer and leukemia cell lines. Critically, these 6-methoxy derivatives were also found to be 'less toxic or nontoxic to fibroblasts,' a key indicator of a desirable therapeutic window [1]. This quantitative and qualitative differentiation highlights the necessity of the 6-methoxy group present in 2,6-Dimethoxy-7-deazapurine.

Cytostatic SAR Cancer Selectivity

Cytostatic Activity of 7-Deazapurine Scaffold vs. Inactive 6-Substituted Analogs

A large-scale study of 80 6-substituted 7-deazapurine ribonucleosides provided stark quantitative evidence for the importance of specific substitution. While the most active compounds, bearing a furyl or ethynyl group at the 7-position, were cytotoxic at low nanomolar concentrations, the majority of other 6-substituted derivatives (including those with methylsulfanyl, methylamino, dimethylamino, methyl, or oxo groups) were 'much less potent or inactive' [1]. This highlights a narrow SAR landscape where the methoxy group stands out as a preferred substituent for activity, providing a clear rationale for selecting the 2,6-dimethoxy building block to access the active chemical space.

Cytostatic Anticancer HCV SAR

Adenosine Kinase Inhibition Profile of 7-Deazapurine Scaffold vs. 8-Aza-7-deazapurine

The 7-deazapurine scaffold is a validated pharmacophore for the development of potent adenosine kinase (ADK) inhibitors, a key target in anticancer and antiviral therapy. Derivatives of 7-deazapurine have been shown to be potent inhibitors of ADK. In contrast, the 8-aza-7-deazapurine scaffold, while also active, directs activity towards different biological targets, such as applications in fluorescence detection. The 7-deaza modification provides a distinct electronic and steric environment that favors binding to the adenosine binding site, a feature exploited in the design of selective inhibitors [1].

Adenosine Kinase Kinase Inhibitor Selectivity

Critical Physicochemical Properties of 2,6-Dimethoxy-7-deazapurine

The compound's defined physical state, melting point (216-217 °C), and purity (min. 95%) provide verifiable quality control benchmarks for procurement and experimental reproducibility . Its solubility in organic solvents like chloroform and methanol, and the requirement for freezer storage (-20 °C), are critical handling parameters for successful synthesis . These specifications, while not differentiating it from all analogs, ensure the reliable use of the building block, which is essential when comparing it to less characterized or lower-purity alternatives.

Physicochemical Purity Storage Solubility

2,6-Dimethoxy-7-deazapurine: Primary Application Scenarios Based on Validated Evidence


Synthesis of Novel Anticancer Nucleoside Analogs

This compound is the ideal starting material for the synthesis of 6-substituted-7-(het)aryl-7-deazapurine ribonucleosides. The 6-methoxy group is a proven pharmacophore for achieving low nanomolar cytostatic activity and selectivity against cancer cells, as demonstrated in multiple SAR studies [1][2]. Researchers can leverage this building block to perform cross-coupling reactions at the 7-position to introduce aryl or ethynyl groups, generating potent anticancer leads.

Development of Antiviral Agents Targeting HCV and Other Viruses

The 7-deazapurine scaffold is a recognized starting point for antiviral drug discovery. The 2,6-dimethoxy derivative provides a versatile core for synthesizing nucleoside analogues that have shown promising activity against Hepatitis C Virus (HCV) in replicon assays [1]. This makes it a valuable tool for medicinal chemists focused on developing next-generation antiviral therapies.

Investigation of Novel Adenosine Kinase (ADK) Inhibitors

For research programs targeting adenosine kinase, a key enzyme in cancer metabolism and inflammation, 2,6-dimethoxy-7-deazapurine serves as a critical precursor. Its structure is closely related to 7-deazaadenosine, a validated core for potent ADK inhibitors [2]. It enables the exploration of structure-activity relationships (SAR) around the adenine binding pocket, facilitating the design of selective human ADK inhibitors.

Building Block for Advanced Heterocyclic Libraries

In combinatorial chemistry and high-throughput screening library synthesis, this compound is a premium building block. Its dual methoxy substituents provide distinct electronic and steric properties compared to simple purines or other deazapurines, offering access to unique chemical space [2]. The reliable physicochemical properties (melting point, purity, solubility) ensure it can be handled with standard laboratory protocols, making it a dependable choice for generating diverse compound collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethoxy-7-deazapurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.